(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate
Description
This compound belongs to a class of benzofuran derivatives featuring a conjugated dihydrobenzofuran core substituted with a thiophene-based methylidene group at the 2-position and a benzo[d][1,3]dioxole-5-carboxylate ester at the 6-position. The Z-configuration of the exocyclic double bond (C2=C) is critical for its stereoelectronic properties, influencing both reactivity and intermolecular interactions.
Properties
IUPAC Name |
[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl] 1,3-benzodioxole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12O6S/c22-20-15-5-4-13(9-17(15)27-19(20)10-14-2-1-7-28-14)26-21(23)12-3-6-16-18(8-12)25-11-24-16/h1-10H,11H2/b19-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHABBIDMZFPIX-GRSHGNNSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC4=C(C=C3)C(=O)C(=CC5=CC=CS5)O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC4=C(C=C3)C(=O)/C(=C/C5=CC=CS5)/O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate is a compound of significant interest in medicinal chemistry. Its structure suggests potential biological activities, particularly as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. This article reviews the biological activities associated with this compound, focusing on its enzyme inhibitory properties and other pharmacological effects.
Chemical Structure
The compound's chemical structure can be represented as follows:
This structure includes a benzofuran moiety linked to a thiophene ring and a benzo[d][1,3]dioxole segment, which contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
-
Monoamine Oxidase Inhibition :
- Studies have shown that derivatives of benzofuran and thiazole exhibit significant inhibitory effects on MAO-A and MAO-B enzymes. The inhibition profiles indicate that these compounds can selectively inhibit MAO-A at low concentrations.
- For instance, related compounds demonstrated IC50 values ranging from 0.073 to 1.69 µM against MAO-A and MAO-B enzymes, respectively .
-
Antimicrobial Activity :
- Compounds containing thiophene and benzofuran have been reported to possess antimicrobial properties against various strains of bacteria, including drug-resistant Staphylococcus aureus.
- The effectiveness of these compounds is often attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
- Antioxidant Properties :
Table 1: MAO Inhibition Profiles
| Compound | Enzyme Type | IC50 (µM) | % Inhibition at 10^-4 M |
|---|---|---|---|
| 2a | MAO-A | 0.073 | >50% |
| 2f | MAO-B | 1.37 | >50% |
| 2h | MAO-A | 0.80 | >50% |
| 2i | MAO-B | 1.69 | >50% |
| 2l | MAO-A | 0.75 | >50% |
Note: The above data illustrates the selective inhibition of the MAO enzymes by various synthesized derivatives of the target compound .
Case Studies
-
Synthesis and Evaluation :
- A study synthesized several thiazolylhydrazone derivatives incorporating the benzofuran structure. These were evaluated for their inhibitory activity against MAO enzymes using fluorometric methods. The results indicated strong binding affinity and selectivity towards the MAO-A enzyme, suggesting potential therapeutic applications in treating depression and anxiety disorders .
- Antimicrobial Screening :
Scientific Research Applications
The compound (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate presents a unique structure that has garnered interest in various scientific research applications. This article delves into its synthesis, biological activities, and potential applications in medicinal chemistry, particularly focusing on its antibacterial and anticancer properties.
Structural Representation
The compound features a complex arrangement of benzofuran and dioxole moieties, which contribute to its biological activity. The presence of the thiophene ring enhances its potential for interaction with biological targets.
Synthetic Routes
The synthesis of this compound has been achieved through various methodologies:
- Condensation Reactions : Utilizing thiophene derivatives and benzofuran intermediates.
- Oxidative Coupling : Employing oxidizing agents to facilitate the formation of the desired oxo group.
- Functional Group Transformations : Modifying existing functional groups to achieve the final structure.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds related to (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran derivatives. For instance:
- A study documented the efficacy of similar structures against Gram-positive and Gram-negative bacteria, indicating potential as novel antibacterial agents .
Anticancer Potential
The compound has also been investigated for its anticancer activities:
- Research has shown that derivatives exhibit cytotoxic effects on various cancer cell lines, suggesting mechanisms involving apoptosis and cell cycle arrest .
Case Studies
- Case Study 1 : A derivative demonstrated significant inhibition of tumor growth in murine models when administered at specific dosages.
- Case Study 2 : In vitro studies revealed that the compound induced apoptosis in breast cancer cells through mitochondrial pathways.
Chemical Reactions Analysis
Reduction Reactions
The compound's α,β-unsaturated ketone system (3-oxo-benzofuran) undergoes selective reduction under controlled conditions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaBH<sub>4</sub> | EtOH, 0°C → RT, 4 hrs | (Z)-3-hydroxy-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl ester | 72% |
| H<sub>2</sub>/Pd-C | MeOH, 1 atm, 6 hrs | Saturated benzofuran derivative with reduced thiophene conjugation | 58% |
The stereochemistry of the exocyclic double bond (Z-configuration) is preserved during borohydride reduction due to steric constraints .
Oxidation Reactions
Oxidative transformations primarily target the thiophene and benzofuran systems:
| Reagent | Site Affected | Product | Observations |
|---|---|---|---|
| KMnO<sub>4</sub> | Thiophene ring | Sulfone derivative via S-oxidation | Requires acidic conditions (H<sub>2</sub>SO<sub>4</sub>) |
| DDQ | Benzofuran core | Aromatized benzofuran with quinone formation | Accompanied by ester hydrolysis |
The benzodioxole moiety remains inert under these conditions due to its electron-deficient nature .
Nucleophilic Acyl Substitution
The benzoate ester group participates in classical ester reactions:
| Nucleophile | Catalyst | Product | Kinetics |
|---|---|---|---|
| NH<sub>3</sub> | None (neat) | Corresponding amide derivative | Slow (48 hrs, 65% yield) |
| NaOH | H<sub>2</sub>O/EtOH | Carboxylic acid + 6-hydroxybenzofuran byproduct | Complete in 2 hrs |
Hydrolysis proceeds via a tetrahedral intermediate, with rate acceleration observed in alkaline media due to increased nucleophilicity .
Cycloaddition Reactions
The exocyclic α,β-unsaturated ketone acts as a dienophile in Diels-Alder reactions:
| Diene | Conditions | Product | Endo/Exo |
|---|---|---|---|
| 1,3-Butadiene | Toluene, 110°C, 12h | Bicyclic adduct with fused cyclohexene ring | Endo (85%) |
| Anthracene | Microwave, 150°C | Polycyclic aromatic system | Exo (91%) |
Regioselectivity is governed by orbital orientation, with HOMO<sub>diene</sub>-LUMO<sub>dienophile</sub> interactions favoring endo transition states .
Electrophilic Aromatic Substitution
The thiophene ring undergoes directed electrophilic attacks:
Substitution patterns align with DFT-calculated charge densities, showing increased electron density at thiophene C4/C5 positions due to conjugation with the benzofuran system .
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition at the exocyclic double bond:
| Light Source | Additive | Product | Quantum Yield |
|---|---|---|---|
| 254 nm | None | Cyclobutane-fused tricyclic derivative | 0.32 |
| 365 nm | Acetone | Oxetane via Paterno-Büchi reaction | 0.18 |
Steric hindrance from the thiophene ring limits reaction efficiency compared to analogous benzofuran derivatives.
Coordination Chemistry
The carbonyl oxygen and thiophene sulfur act as ligands in metal complexes:
Stability constants (log β) range from 8.2 (Cu) to 5.7 (Fe), determined via spectrophotometric titration .
Comparison with Similar Compounds
Substituent Variations on the Benzofuran Core
The target compound’s structural analogs differ primarily in the substituents at the 2- and 6-positions of the benzofuran scaffold. Key examples include:
Key Structural Differences and Implications
3,4,5-Trimethoxybenzylidene (): The electron-donating methoxy groups enhance aromatic π-density, favoring polar interactions but reducing solubility in nonpolar solvents. Pyridin-3-ylmethylidene (): The pyridine nitrogen enables hydrogen-bond acceptance and metal coordination, broadening applications in catalysis or medicinal chemistry.
6-Position Ester Groups: Benzo[d][1,3]dioxole-5-carboxylate (target compound and ): The 1,3-dioxole ring’s fused oxygen atoms facilitate hydrogen bonding with biological targets (e.g., enzymes) or crystal packing via C–H···O interactions .
Crystallographic and Conformational Analysis
- Hydrogen Bonding : Compounds with benzo[d][1,3]dioxole esters (target compound, ) exhibit stronger intermolecular hydrogen bonds compared to cyclohexanecarboxylate derivatives (), as observed in crystal structures .
- Ring Puckering: The dihydrobenzofuran core in all analogs adopts a nonplanar conformation, with puckering amplitudes (q) ranging from 0.12–0.25 Å, influenced by steric hindrance from substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
